![molecular formula C20H18ClN3O6 B2507014 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851404-06-3](/img/no-structure.png)
4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide is a synthetic molecule that may be related to various heterocyclic compounds with potential pharmacological properties. While the specific compound is not directly described in the provided papers, the papers do discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep reactions starting from multireactive building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various nitrogenous heterocycles, including benzimidazoles and quinoxalinones, through polymer-supported reactions and appropriate cyclization steps . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied for its synthesis, considering the presence of a nitro group and a chloro substituent that may allow for further functionalization.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR, MS, IR, and X-ray diffraction . These techniques provide detailed information about the molecular conformation, electronic distribution, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the stability and reactivity of the compound. The molecular structure of the compound would likely exhibit similar characteristics, with potential hydrogen bonding and π-π interactions influencing its solid-state conformation.
Chemical Reactions Analysis
The chemical reactivity of related nitrobenzamide compounds has been studied, particularly in the context of bioreductive drugs. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has been explored, revealing that the nitro groups are key sites for electron addition and subsequent reduction to amine or hydroxylamine derivatives . These reactions are influenced by the presence of oxygen and can lead to various cytotoxic products. The compound , with its nitro group, may undergo similar reductive transformations, which could be relevant for its potential use as a bioreductive drug.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure and the nature of their substituents. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different packing patterns and melting points, with some showing liquid crystalline properties . The solvents used during crystallization can also affect the formation of polymorphs. The compound would likely have its own unique set of physical and chemical properties, including solubility, melting point, and stability, which would be
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Quinolin-4-yl Substituted Derivatives : Research in the field of heterocyclic chemistry often explores the synthesis of quinolin-4-yl substituted derivatives, which includes compounds like 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide. These derivatives are synthesized through reactions involving CH-acidic compounds under mild conditions, indicating a versatile approach to creating a wide range of quinolin-4-yl substituted compounds for further chemical and biological evaluation (Stadlbauer et al., 2006).
Biological and Pharmaceutical Applications
Antitumor and Cytotoxic Activity : Compounds with structural similarities to this compound are often researched for their potential antitumor and cytotoxic activities. Carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, have shown potent cytotoxic properties against various cancer cell lines, indicating the potential of quinoline derivatives in cancer treatment (Deady et al., 2003).
Photovoltaic Properties and Applications : The derivatives of quinoline, such as 4H-pyrano[3,2-c]quinoline, have been explored for their photovoltaic properties, which are crucial for the development of organic–inorganic photodiode fabrication. These compounds exhibit significant absorbance and energy band diagrams that are beneficial for photovoltaic applications, highlighting the diverse utility of quinoline derivatives beyond biological activities (Zeyada et al., 2016).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activities, based on the known activities of quinoline derivatives . Additionally, studies could be conducted to optimize its synthesis and investigate its physical and chemical properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide' involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Activation of 4-chloro-3-nitrobenzoic acid with the coupling agent in the presence of a base (e.g. DIPEA) to form the active ester intermediate.", "Step 2: Addition of 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine to the reaction mixture and stirring at room temperature for several hours.", "Step 3: Workup of the reaction mixture to isolate the crude product.", "Step 4: Purification of the crude product by column chromatography or recrystallization to obtain the final product." ] } | |
Número CAS |
851404-06-3 |
Fórmula molecular |
C20H18ClN3O6 |
Peso molecular |
431.83 |
Nombre IUPAC |
4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C20H18ClN3O6/c1-29-16-5-6-17(30-2)18-13(16)9-12(20(26)23-18)7-8-22-19(25)11-3-4-14(21)15(10-11)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26) |
Clave InChI |
YLKCOEFHBPYNQJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



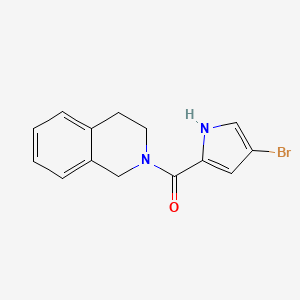
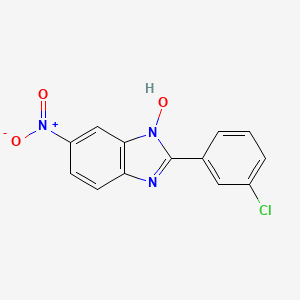
![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)
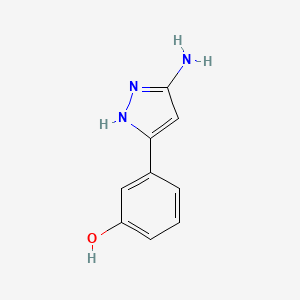
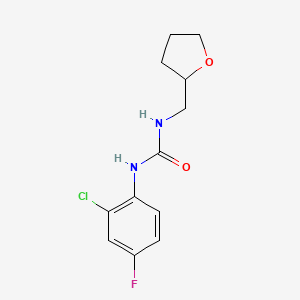
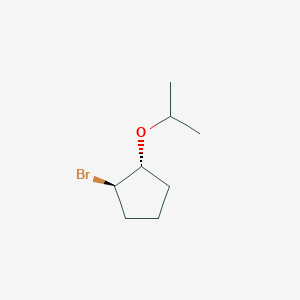

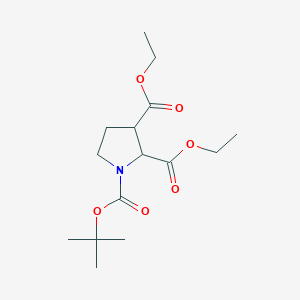
![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)
![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)
![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)